Cas no 7498-26-2 (7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine)

7-Chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine is a heterocyclic compound featuring a fused triazolopyrimidine core with chloro and amine functional groups. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its triazole and pyrimidine moieties contribute to diverse binding interactions, enhancing its utility in medicinal chemistry for developing biologically active molecules. The chloro substituent allows for further functionalization via nucleophilic substitution, while the amine group offers opportunities for derivatization. The compound's stability and synthetic versatility make it suitable for research applications, particularly in the design of novel therapeutic agents or catalysts. Its well-defined chemical properties support reproducible results in experimental settings.
7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine structure
7498-26-2 structure
Product Name:7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine
CAS No:7498-26-2
MF:C5H4ClN5
MW:169.571758270264
CID:980806
PubChem ID:348224
Update Time:2025-06-13

7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
    • 7-Chlor-8-amino-s-triazolo< 4,3-c> pyrimidin
    • 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-ylamine
    • AC1L8931
    • NSC407407
    • 7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine
    • DTXSID40324651
    • 7498-26-2
    • NSC-407407
    • EN300-157847
    • AKOS026743299
    • SCHEMBL18137277
    • Inchi: 1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2
    • InChI Key: JJRMZBCFIRABIK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C2=NN=CN2C=N1)N

Computed Properties

  • Exact Mass: 169.01572
  • Monoisotopic Mass: 169.0155228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • PSA: 69.1
  • LogP: 0.94110

7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B427595-5mg
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
7498-26-2
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$ 70.00 2022-06-07
TRC
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7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
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$ 95.00 2022-06-07
TRC
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7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
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$ 365.00 2022-06-07
Chemenu
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Chemenu
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Enamine
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Additional information on 7-chloro-1,2,4triazolo4,3-cpyrimidin-8-amine

Comprehensive Analysis of 7-Chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine (CAS No. 7498-26-2): Properties, Applications, and Research Insights

The compound 7-chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine (CAS No. 7498-26-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and biological activity. As a fused triazolopyrimidine derivative, this compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological properties. The presence of both chloro and amine functional groups at strategic positions on the pyrimidine ring makes it a versatile intermediate for further chemical modifications.

Recent studies highlight the growing interest in triazolopyrimidine scaffolds as privileged structures in drug discovery. The 7-chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine core has shown particular promise in the development of kinase inhibitors, with researchers exploring its potential in addressing unmet medical needs in areas such as oncology and inflammatory diseases. The compound's ability to participate in hydrogen bonding and π-π stacking interactions makes it an attractive pharmacophore for targeting various biological pathways.

From a synthetic chemistry perspective, CAS 7498-26-2 serves as a valuable building block for the preparation of more complex molecules. Its reactivity patterns have been extensively studied, particularly in nucleophilic substitution reactions where the chloro group can be displaced by various nucleophiles. The amine functionality at the 8-position offers additional opportunities for derivatization through acylation, reductive amination, or other common amine transformations. These characteristics make it a favorite among medicinal chemists working on structure-activity relationship (SAR) studies.

The physicochemical properties of 7-chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine contribute to its research utility. With moderate solubility in polar organic solvents and specific hydrogen-bonding capabilities, the compound demonstrates favorable characteristics for both solution-phase and solid-phase chemistry applications. Analytical methods for characterizing this compound typically involve advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography, which provide detailed structural information crucial for quality control in research settings.

In the context of current scientific trends, researchers are particularly interested in how triazolopyrimidine derivatives like 7498-26-2 might contribute to the development of novel antiviral agents. The COVID-19 pandemic has accelerated investigations into heterocyclic compounds with potential activity against viral proteases or polymerases. While 7-chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine itself may not be clinically active, its structural features make it a valuable starting point for the design of new therapeutic candidates targeting emerging viral threats.

The agrochemical industry has also shown interest in triazolopyrimidine chemistry, exploring compounds like CAS 7498-26-2 for potential applications in crop protection. The scaffold's ability to interact with biological targets in pests while maintaining favorable environmental profiles makes it an area of active investigation. Recent patent literature reveals numerous attempts to leverage this chemical class for developing new fungicides and herbicides with improved efficacy and reduced environmental impact.

From a regulatory standpoint, researchers working with 7-chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine should be aware of proper handling procedures and safety protocols. While not classified as highly hazardous, standard laboratory precautions for handling organic compounds should be followed. Material Safety Data Sheets (MSDS) provide essential information about storage conditions, personal protective equipment requirements, and first aid measures specific to this chemical entity.

The commercial availability of 7498-26-2 from specialty chemical suppliers has facilitated its adoption in various research programs. Pricing and purity specifications vary among vendors, with most offering the compound at ≥95% purity for research purposes. Scale-up synthesis of this intermediate continues to be an area of process chemistry optimization, particularly for pharmaceutical companies considering it as part of larger drug development pipelines.

Looking forward, the scientific community anticipates continued exploration of triazolopyrimidine derivatives like 7-chloro-1,2,4-triazolo[4,3-c]pyrimidin-8-amine in multiple domains. The intersection of computational chemistry and experimental validation promises to uncover new applications for this versatile scaffold. As artificial intelligence and machine learning tools become more sophisticated in predicting molecular properties and biological activities, compounds with well-characterized frameworks like this one will likely see increased utilization in virtual screening campaigns and de novo drug design projects.

For researchers seeking detailed synthetic protocols or spectroscopic data for CAS 7498-26-2, the primary literature contains numerous references documenting its preparation and characterization. Key journals covering heterocyclic chemistry and medicinal chemistry research frequently publish studies involving this compound class. Additionally, several online databases provide curated information about its properties, safety data, and commercial availability to support scientific investigations.

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